Home > Products > Building Blocks P5064 > 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid
4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid - 190437-68-4

4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid

Catalog Number: EVT-1648731
CAS Number: 190437-68-4
Molecular Formula: C17H12N2O3
Molecular Weight: 292.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine Monohydrate

Compound Description: This compound is a key intermediate in the multi-kilogram synthesis of conivaptan hydrochloride, a dual vasopressin-receptor antagonist [].

4-[(Biphenyl-2-ylcarbonyl)amino]benzoic Acid

Compound Description: This compound is another crucial intermediate in the synthesis of conivaptan hydrochloride []. It acts as the “side chain” precursor molecule in the final stages of the synthesis.

Dibutyltin(IV) complex of 2-[(E)-(4-hydroxy-3-{(E)-[(quinolin-2-yl)imino]methyl}phenyl)diazenyl]benzoic acid

Compound Description: This compound is a dibutyltin(IV) complex synthesized using 2-[(E)-(4-hydroxy-3-{(E)-[(quinolin-2-yl)imino]methyl}phenyl)diazenyl]benzoic acid as a ligand []. It exhibits antifungal activity.

Overview

4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid is an organic compound characterized by its unique structural features, combining a quinoline moiety with a benzoic acid component. This compound is notable for its potential applications in medicinal chemistry and material science. The molecular formula of 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid is C17_{17}H12_{12}N2_2O3_3, with a molecular weight of approximately 292.294 g/mol .

Source

The compound can be synthesized through various chemical methods, primarily involving the reaction of quinoline-2-carboxylic acid and 4-aminobenzoic acid. These reactions typically utilize coupling reagents and catalysts to facilitate the formation of the desired product .

Classification

4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid is classified as an aromatic compound due to the presence of benzene rings in its structure. It also falls under the category of carboxylic acids due to the carboxylic acid functional group present in its structure.

Synthesis Analysis

Methods

The synthesis of 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid commonly involves a coupling reaction between quinoline-2-carboxylic acid and 4-aminobenzoic acid. A typical method includes:

  1. Reagents: N,N’-dicyclohexylcarbodiimide (DCC) is often used as a coupling reagent.
  2. Catalyst: 4-Dimethylaminopyridine (DMAP) serves as a catalyst to enhance the reaction efficiency.
  3. Solvent: The reaction is usually carried out in dichloromethane at room temperature, allowing for optimal conditions for the formation of the amide bond .

Technical Details

In industrial applications, automated synthesis equipment may be employed to optimize reaction conditions, ensuring high yields and purity levels. The exact methodologies can vary significantly among manufacturers, reflecting proprietary techniques .

Molecular Structure Analysis

Structure

The molecular structure of 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid features:

  • Aromatic Rings: Three aromatic rings contribute to its stability and reactivity.
  • Functional Groups: The presence of an amide functional group (-C(=O)N-) and a carboxylic acid group (-COOH) are critical for its chemical behavior.

Data

Key structural data include:

  • Molecular Weight: 292.294 g/mol
  • Density: Approximately 1.39 g/cm³
  • Boiling Point: 457.91 °C
  • Melting Point: 230 °C .
Chemical Reactions Analysis

Types of Reactions

4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid can participate in several types of chemical reactions:

  1. Oxidation: It can be oxidized to form various derivatives of quinoline.
  2. Reduction: Reduction reactions can yield amine derivatives.
  3. Substitution: The compound can engage in nucleophilic substitution reactions, particularly at the quinoline ring .

Common Reagents and Conditions

Typical reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Substitution Reagents: Sodium hydride (NaH), potassium tert-butoxide (KOtBu) .
Mechanism of Action

The mechanism of action for 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid involves interactions with specific biological targets, including enzymes and DNA. The quinoline moiety may inhibit certain biological pathways, leading to potential antimicrobial or anticancer effects. Ongoing research aims to elucidate these mechanisms further, focusing on how this compound affects cellular processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: 230 °C
  • Boiling Point: 457.91 °C
  • Density: 1.39 g/cm³

Chemical Properties

The compound exhibits properties typical of both carboxylic acids and amides, including:

  • Ability to form hydrogen bonds due to the presence of hydroxyl groups.
  • Reactivity in nucleophilic substitution and oxidation-reduction reactions.

Relevant Data or Analyses

Water solubility is relatively low, estimated at approximately 32.59 mg/L, which may influence its bioavailability in biological systems .

Applications

4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid has diverse applications in scientific research:

  1. Chemistry: Utilized as a building block for synthesizing more complex organic molecules.
  2. Biology: Investigated for potential antimicrobial and anticancer properties.
  3. Medicine: Research continues into its therapeutic applications across various diseases.
  4. Industry: Employed in developing new materials and as a reference standard in pharmaceutical testing .

This compound's unique structural characteristics make it a valuable subject for ongoing research across multiple scientific disciplines, highlighting its potential impact on both academic inquiry and practical applications in medicine and industry.

Introduction to 4-[(Quinolin-2-ylcarbonyl)amino]benzoic Acid in Medicinal Chemistry

4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid represents a rationally designed molecular hybrid integrating two pharmacologically significant scaffolds: quinoline and para-aminobenzoic acid (PABA). This hybrid architecture exemplifies modern drug design paradigms seeking synergistic bioactivity through covalent linkage of privileged structural motifs. Quinoline derivatives constitute a cornerstone of antimalarial therapeutics (e.g., chloroquine) and demonstrate expanding relevance in anticancer research due to their interactions with cellular targets like tyrosine kinases and topoisomerases [4] [8]. Concurrently, PABA—a historically pivotal molecule in folate metabolism and sunscreen development—provides a versatile chemical platform amenable to diverse derivatizations that modulate pharmacokinetic and pharmacodynamic properties [1] [2]. The strategic fusion of these components via an amide bond creates a novel chemical entity (Figure 1) hypothesized to retain beneficial properties of both parent structures while potentially overcoming limitations such as microbial resistance or reduced bioavailability. This molecule’s design directly reflects the "molecular hybridization" principle, wherein combined pharmacophores yield compounds with enhanced target affinity, modified selectivity, or dual mechanisms of action [10].

  • Structural Components and Rationale for HybridizationThe quinoline moiety contributes a planar, electron-rich heteroaromatic system capable of DNA intercalation, enzyme inhibition (e.g., dihydrofolate reductase), and metal chelation. Its incorporation leverages extensive historical validation as an antimicrobial and anticancer scaffold [4] [8]. Conversely, the PABA component introduces a ionizable carboxylic acid group and a primary amino group (often derivatized), enabling solubility modulation, salt formation, and hydrogen-bonding interactions critical for target binding. Crucially, PABA derivatives serve as biosynthetic precursors or competitive inhibitors in essential pathways like folate metabolism, explaining their prevalence in antibacterial, antimalarial, and antitumor agents [2] [6]. The amide linker (–CO–NH–) in 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid provides conformational rigidity, metabolic stability relative to ester linkages, and additional hydrogen-bonding capacity—features that frequently enhance target selectivity and pharmacokinetic profiles [5].

Table 1: Structural Components of 4-[(Quinolin-2-ylcarbonyl)amino]benzoic Acid and Their Pharmacological Significance

Structural MotifKey Pharmacological ContributionsDerivative Examples (from Literature)
Quinoline (Heterocycle)DNA intercalation, topoisomerase inhibition, heme binding (antimalarial), kinase modulationChloroquine, Camptothecin analogues [4]
PABA (Benzoic Acid Derivative)Folate pathway disruption, UV absorption, acetylcholinesterase inhibition, metal chelationSulfonamides, Methotrexate component [2]
Amide LinkerConformational restriction, enhanced metabolic stability, hydrogen bonding capacityPadimate O, Procaine analogues [1] [6]

Role of Para-Aminobenzoic Acid (PABA) Derivatives in Drug Discovery

PABA (4-aminobenzoic acid) serves as a fundamental "building block" in pharmaceutical chemistry due to its synthetic versatility and broad bioactivity profile. Its structure permits modifications at both the amino group (acylation, alkylation, Schiff base formation) and carboxyl group (esterification, amidation), enabling the generation of diverse libraries for structure-activity relationship (SAR) studies [2] [6]. Biochemically, PABA is an essential precursor for folate synthesis in bacteria, fungi, and plants, making it a target for antimicrobial agents. Sulfonamide drugs (e.g., sulfamethoxazole) function as classical PABA antimetabolites by competitively inhibiting dihydropteroate synthase (DHPS), thereby blocking tetrahydrofolate production and nucleic acid synthesis [1] [6]. Beyond antimicrobials, PABA’s derivatives span multiple therapeutic categories:

  • Anticancer Agents: PABA is integral to antifolates like methotrexate (Figure 2), where it bridges pteridine and glutamic acid moieties, enabling dihydrofolate reductase (DHFR) inhibition and disrupting nucleotide synthesis in rapidly dividing cells [2] [5].
  • Central Nervous System (CNS) Therapeutics: Schiff base derivatives of PABA demonstrate acetylcholinesterase (AChE) inhibitory activity, positioning them as candidates for Alzheimer’s disease treatment. Computational studies suggest the protonated amino group and carboxylate engage crucial residues in the AChE active site [2] [5].
  • Antimicrobials: Beyond sulfonamides, novel Schiff bases synthesized from PABA and aromatic aldehydes exhibit potent broad-spectrum antifungal activity (MIC values ≥ 7.81 µM) and efficacy against methicillin-resistant Staphylococcus aureus (MRSA) (MIC from 15.62 µM) [6]. The bioisosteric replacement potential of the sulfonamide group (–SO₂NH–) for the carboxylic acid (–COOH) further expands PABA’s utility, improving membrane permeability and metabolic stability [8].

Table 2: Therapeutic Applications of Key PABA Derivatives

Derivative ClassRepresentative CompoundsPrimary Therapeutic ApplicationMechanistic Insight
SulfonamidesSulfamethoxazoleAntibacterialCompetitive inhibition of dihydropteroate synthase (DHPS)
Folate AntagonistsMethotrexate (PABA component)Anticancer, ImmunosuppressiveDihydrofolate reductase (DHFR) inhibition
Schiff BasesSalicylidene-PABA hybridsAntifungal, AntibacterialDisruption of membrane integrity; potential folate pathway interference
Ester-Local AnestheticsBenzocaine, ProcaineLocal AnesthesiaSodium channel blockade
Cholinesterase InhibitorsPABA-imine derivativesAlzheimer’s Disease (potential)Acetylcholinesterase (AChE) active site interaction

Structural Significance of Quinoline-PABA Hybrids in Bioactive Molecule Design

The conjugation of quinoline with PABA creates hybrids with enhanced or novel biological properties by leveraging complementary pharmacophoric elements. Quinoline contributes:

  • Planar aromatic surfaces enabling intercalation into nucleic acids or stacking interactions with enzyme binding sites.
  • Basic nitrogen atoms capable of protonation (enhancing solubility at physiological pH) or coordinating metal ions.
  • Proven antimalarial mechanisms involving heme binding and crystallization inhibition within the Plasmodium digestive vacuole [4].

When fused with PABA via an amide bond, these properties synergize with the PABA moiety’s hydrogen-bonding capacity (carboxyl and amide groups) and metabolic vulnerability (exploited in prodrug design). Computational analyses suggest the amide linker in such hybrids adopts a planar conformation, facilitating π-π stacking with biological targets while allowing rotational freedom for optimal binding [5]. This structural configuration enhances target engagement, as evidenced by quinoline-1,2,4-triazine-PABA hybrids demonstrating potent β-hematin inhibition (IC₅₀ better than chloroquine), a critical antimalarial mechanism [4]. Similarly, molecular hybrids incorporating quinoline and sulfonamide (a bioisostere of carboxylate) exhibit selective cytotoxicity against cancer cell lines (e.g., Jurkat, CCRF-CEM; IC₅₀ as low as 2.76 µM) while sparing non-cancerous cells (IC₅₀ >50 µM for MRC-5 fibroblasts) [8].

  • Electronic and Steric Considerations: The para-relationship between the amino/carboxyl groups in PABA allows efficient electron delocalization across the benzene ring, lowering the energy barrier for interactions with charged enzymatic residues. Attaching quinoline-2-carbonyl to the amino group extends this conjugation, potentially enhancing UV absorption (relevant for photodynamic therapy) and redox properties [1] [6]. Sterically, the hybrid maintains a relatively linear conformation, minimizing steric clashes in target binding pockets like DHFR or AChE.

Table 3: Hydrogen Bonding Capacity Analysis in Quinoline-PABA Hybrids

Hybrid ComponentDonor Groups (H-bond)Acceptor Groups (H-bond)Contribution to Target Binding
Quinoline CoreN/A (in parent)Ring Nitrogen (sp²)Coordination to metals; weak acceptance in hydrophobic pockets
PABA CarboxylO–H (if protonated)Carbonyl Oxygen (C=O)Strong ionic/salt bridges; bidentate metal chelation
Amide LinkerN–HCarbonyl Oxygen (C=O)Key interactions with enzyme backbones (e.g., protease hinge regions)
Quinoline-2-Carbonyl MoietyN/ACarbonyl Oxygen (C=O)Polar interactions; potential for water-mediated binding

Historical Development of PABA-Based Therapeutic Agents

PABA’s therapeutic journey began in the 1930s–1940s with its identification as a "bacterial vitamin" essential for Streptococcus growth and the subsequent development of sulfa drugs—the first broadly effective synthetic antibiotics. Sulfanilamide’s success (Nobel Prize, 1938) validated the antimetabolite concept, wherein structural mimics disrupt essential metabolic pathways [1] [7]. Concurrently, PABA esters like benzocaine (ethyl 4-aminobenzoate) emerged as local anesthetics, leveraging the carboxylate’s derivatization for enhanced lipid solubility and nerve membrane diffusion [7]. The 1943 patenting of PABA as a UVB-filtering sunscreen component marked its dermatological application, though safety concerns (allergic reactions, suspected DNA damage photosensitization) later reduced its topical use [1].

The mid-20th century saw expansion into complex PABA-containing molecules:

  • Antifolates: Aminopterin (1947) and methotrexate (1950s) incorporated PABA-derived p-aminobenzoylglutamate, revolutionizing cancer chemotherapy and autoimmune disease treatment [2].
  • Procaine Derivatives: Linking diethylaminoethanol to PABA yielded procaine, a widely used anesthetic, and its amide analogue procainamide, an antiarrhythmic drug [7].
  • Dermatological Agents: Potassium aminobenzoate (Potaba™) gained approval for fibrotic skin conditions like Peyronie’s disease, though clinical evidence remained mixed [7] [9].

The mid-2000s ushered in the "hybrid era," applying molecular hybridization strategies to PABA chemistry. Innovations included conjugating PABA with:

  • Salicylaldehydes via Schiff bases to enhance antimicrobial potency [6].
  • Quinoline-triazine scaffolds to combat chloroquine-resistant malaria [4].
  • Sulfonamides as anticancer agents targeting tyrosine kinases [8].

Table 4: Historical Milestones in PABA-Based Drug Development

EraKey DevelopmentsRepresentative AgentsTherapeutic Impact
1930s-1940sSulfonamide antibiotics; Sunscreen formulationsSulfanilamide; Early PABA sunscreensFirst broad-spectrum antibiotics; UV protection innovation
1940s-1950sLocal anesthetics; Antifolate developmentBenzocaine; Procaine; AminopterinSurgical pain management; Foundations of cancer chemotherapy
1950s-1970sAntiarrhythmics; Dermatologic agentsProcainamide; Potassium aminobenzoate (Potaba)Cardiac arrhythmia control; Fibrotic skin condition management (limited efficacy)
1980s-2000sDecline in topical PABA; Rise of derivativesPadimate O (PABA ester derivative)Safer UV filters with retained efficacy
2000s-PresentMolecular hybridization with heterocyclesQuinoline-PABA hybrids; Schiff base conjugatesTargeting drug-resistant infections and cancers; Multi-target therapies

This evolution underscores a shift from simple PABA derivatives toward rationally designed hybrids like 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid, aiming to overcome resistance and expand therapeutic utility through synergistic pharmacology.

Properties

CAS Number

190437-68-4

Product Name

4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid

IUPAC Name

4-(quinoline-2-carbonylamino)benzoic acid

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

InChI

InChI=1S/C17H12N2O3/c20-16(18-13-8-5-12(6-9-13)17(21)22)15-10-7-11-3-1-2-4-14(11)19-15/h1-10H,(H,18,20)(H,21,22)

InChI Key

GYDKTBBBADIVCA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.